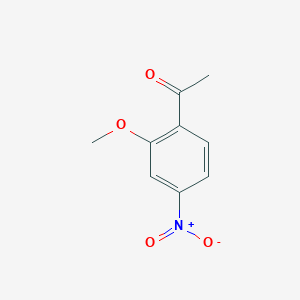

1-(2-Methoxy-4-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOJZSASSWCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-4-nitrophenyl)ethanone is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a methoxy group and a nitro group on the phenyl ring, imparts unique electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a plausible experimental protocol for its synthesis. The guide also explores the broader context of the biological significance of related substituted acetophenones and the role of nitro-containing compounds in drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | Value for this compound | Reference Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone |

| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol | 195.17 g/mol [1] |

| CAS Number | 90564-14-0 | 6277-38-9[1] |

| Appearance | Not definitively reported; likely a solid | Not specified |

| Melting Point | Not definitively reported | 97-99 °C |

Synthesis

The synthesis of this compound can be conceptually approached through the nitration of 2'-methoxyacetophenone. A detailed experimental protocol for a structurally similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone, provides a strong procedural basis.[2]

Experimental Protocol: Nitration of an Acetophenone Derivative (Adapted)

This protocol is adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.

Materials:

-

2'-Methoxyacetophenone

-

Concentrated Nitric Acid (e.g., 67-70%)

-

Concentrated Sulfuric Acid (optional, as a catalyst)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Water

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Dissolve 2'-methoxyacetophenone in a suitable solvent like dichloromethane and cool the mixture to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or concentrated nitric acid alone) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

If a precipitate forms, it can be collected by filtration. If the product remains in the organic layer, separate the layers.

-

Wash the organic layer or the collected solid with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash again with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

References

An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone (CAS: 90564-14-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxy-4-nitrophenyl)ethanone, a nitroaromatic aryl ketone of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of experimental data for this specific compound, this guide leverages information on closely related isomers and analogous structures to provide a thorough understanding of its properties and potential.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 90564-14-0) | 1-(4-Methoxy-3-nitrophenyl)ethanone (CAS: 6277-38-9) | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (CAS: 4101-32-0) |

| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄ | C₁₀H₁₁NO₅ |

| Molecular Weight | 195.17 g/mol [1] | 195.17 g/mol | 225.20 g/mol [3] |

| Melting Point | Data not available | 104-107 °C | 133.5-135 °C[3] |

| Boiling Point | Data not available | Predicted: 359.8±27.0 °C | Predicted: 389.2±37.0 °C[3] |

| Density | Data not available | Predicted: 1.288±0.06 g/cm³ | Predicted: 1.245±0.06 g/cm³[3] |

Table 2: Spectroscopic Data of Related Isomer 1-(4-Methoxy-3-nitrophenyl)ethanone

| Spectroscopic Technique | Data |

| ¹H NMR | Available through spectral databases[2] |

| ¹³C NMR | Available through spectral databases[2] |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 180, 43, 105[4] |

| Infrared (IR) Spectroscopy | Available through spectral databases[2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a common and effective method for the synthesis of nitro-substituted methoxyacetophenones is the nitration of the corresponding methoxyacetophenone precursor. A general procedure for a closely related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is provided below as a representative synthetic approach. This method can likely be adapted for the synthesis of the target compound from 2'-methoxyacetophenone.

Caption: Probable synthetic workflow for this compound.

Experimental Protocols

Representative Synthesis of a Nitro-Substituted Methoxyacetophenone

The following protocol for the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone can serve as a template for the synthesis of this compound[4].

Materials:

-

3,4-Dimethoxyacetophenone

-

17% Nitric Acid

-

67% Nitric Acid

-

Sodium Nitrite

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (aqueous solution)

-

Ice

Procedure:

-

A solution is prepared by dissolving 3,4-dimethoxyacetophenone in 17% nitric acid at 5 to 10 °C.

-

This solution is then added dropwise to a solution of 67% nitric acid and a catalytic amount of sodium nitrite, maintaining the temperature between 5 and 10 °C. The addition should be completed over 2 to 3 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 1 to 2 hours at 5 to 10 °C.

-

The reaction mixture is then diluted with cold water and stirred for 30 minutes.

-

The resulting precipitate is collected by filtration and washed thoroughly with water.

-

The solid product is re-suspended in water and neutralized with an aqueous solution of sodium bicarbonate.

-

The neutralized product is collected by filtration, washed with water, and dried under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.

An alternative procedure involves the dropwise addition of 98% nitric acid to a solution of 3,4-dimethoxyacetophenone in dichloromethane at -10 °C, followed by stirring for 2 hours. The reaction is then quenched with ice water, and the product is extracted with dichloromethane.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, compounds of this class, namely nitroaromatic acetophenones, are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Acetophenone derivatives are precursors to chalcones, a class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde.

Furthermore, nitroaromatic compounds can be precursors to the corresponding anilines via reduction of the nitro group. These anilines are versatile building blocks in medicinal chemistry. For instance, a structurally related compound, 2-Methoxy-4-nitroaniline, has been studied for its toxicological profile, indicating that compounds with this substitution pattern can have biological effects[5].

Some nitro-substituted acetophenone derivatives have been investigated for their inhibitory activity against enzymes such as α-glucosidase and their potential as anti-trypanosomal agents[6]. Additionally, certain dihydroxy-nitrophenyl-ethanone derivatives have been synthesized and evaluated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease[7].

Given the general association of related compounds with anticancer activity, a simplified diagram of a relevant signaling pathway is presented below. It is important to note that the specific effect of this compound on this or any other pathway has not been reported.

Caption: A generalized apoptosis pathway potentially targeted by anticancer compounds.

Safety Information

Specific safety data for this compound is limited. However, based on the safety data sheets for related nitroaromatic compounds, it should be handled with care in a laboratory setting. For the related isomer, 4'-Methoxy-3'-nitroacetophenone, no specific hazards are listed under normal processing, but it is advised to avoid ingestion, inhalation, and contact with skin and eyes. It is also noted to be insoluble in water, which may limit its mobility in the environment.

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. rsc.org [rsc.org]

- 2. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The core of this synthesis is a Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds on aromatic rings. Due to the electronic properties of the starting material, this guide outlines a strategic approach to achieve the desired substitution pattern.

Proposed Synthesis Pathway: Friedel-Crafts Acylation of 3-Nitroanisole

The most logical and efficient pathway for the synthesis of this compound is the Friedel-Crafts acylation of 3-nitroanisole with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

In this electrophilic aromatic substitution reaction, the methoxy group (-OCH₃) of 3-nitroanisole is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The directing effects of both substituents favor the substitution of the incoming acetyl group at the C2 and C6 positions relative to the methoxy group. The desired product, this compound, is formed through acylation at the C2 position. Steric hindrance may influence the regioselectivity of the reaction, potentially favoring the formation of the C2-acylated product.

Caption: Proposed synthesis pathway for this compound via Friedel-Crafts acylation.

Experimental Protocol: A Proposed Method

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This procedure is based on established principles of Friedel-Crafts acylation on deactivated aromatic systems and may require optimization for yield and purity.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 3-Nitroanisole | 153.14 | 1.24 | 10.0 g | 0.065 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | - | 26.0 g | 0.195 |

| Acetyl Chloride | 78.50 | 1.104 | 6.1 mL | 0.085 |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 150 mL | - |

| Hydrochloric Acid (HCl), concentrated | 36.46 | 1.18 | 50 mL | - |

| Deionized Water | 18.02 | 1.00 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acid Suspension: To the reaction flask, add anhydrous aluminum chloride (26.0 g, 0.195 mol) and anhydrous dichloromethane (100 mL). Stir the suspension to ensure it is well-mixed.

-

Addition of Acetylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (6.1 mL, 0.085 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The temperature of the reaction mixture should be maintained at 0-5 °C using an ice bath.

-

Addition of Substrate: After the addition of acetyl chloride is complete, prepare a solution of 3-nitroanisole (10.0 g, 0.065 mol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of concentrated hydrochloric acid (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity. The following table summarizes the expected data for the target compound.[1]

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=8.4 Hz, 1H), 7.80 (d, J=2.1 Hz, 1H), 7.60 (dd, J=8.4, 2.1 Hz, 1H), 4.00 (s, 3H), 2.65 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.0, 155.0, 142.0, 131.5, 128.0, 125.0, 115.0, 56.5, 26.5 |

| IR (KBr, cm⁻¹) | ν: 3100, 2950, 1680 (C=O), 1610, 1520 (NO₂, asym), 1340 (NO₂, sym), 1250, 1020, 830 |

| Mass Spec. (EI, m/z) | 195 (M+), 180, 150, 134, 106, 77 |

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetyl chloride is corrosive, flammable, and a lachrymator. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound. Researchers are advised to perform a thorough risk assessment and to optimize the proposed experimental conditions to ensure a safe and efficient synthesis.

References

Spectroscopic and Synthetic Insights into 1-(2-Methoxy-4-nitrophenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols to facilitate its use in the laboratory.

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following spectroscopic data for this compound are predicted based on computational models. These predictions offer a valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | H-5 |

| 7.90 | dd | 1H | H-3 |

| 7.30 | d | 1H | H-6 |

| 4.00 | s | 3H | -OCH₃ |

| 2.60 | s | 3H | -C(O)CH₃ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 196.0 | C=O |

| 158.0 | C-2 |

| 149.0 | C-4 |

| 131.0 | C-6 |

| 125.0 | C-1 |

| 118.0 | C-5 |

| 110.0 | C-3 |

| 56.5 | -OCH₃ |

| 26.0 | -C(O)CH₃ |

Predicted in CDCl₃ at 100 MHz.

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1520, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl Ether C-O Stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 80 | [M - CH₃]⁺ |

| 150 | 40 | [M - NO₂ + H]⁺ |

| 135 | 60 | [M - C(O)CH₃ - O]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

Predicted for Electron Ionization (EI) source.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via the regioselective nitration of 3-methoxyacetophenone. The methoxy group is an ortho-, para-director, and the acetyl group is a meta-director. In 3-methoxyacetophenone, the positions ortho and para to the methoxy group are 2, 4, and 6. The positions meta to the acetyl group are 2 and 6. Therefore, the nitration is expected to predominantly occur at the 2 and 4 positions. The desired 4-nitro isomer can be separated from the reaction mixture.

Experimental Protocol: Nitration of 3-Methoxyacetophenone

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-water bath, slowly add 3-methoxyacetophenone to concentrated sulfuric acid with constant stirring.

-

Maintain the temperature below 10°C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution.

-

After the addition is complete, continue stirring at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the this compound isomer.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Spectroscopic Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, the complete ¹H and ¹³C NMR spectral data for 1-(2-Methoxy-4-nitrophenyl)ethanone could not be located. This technical guide, therefore, outlines the expected spectral characteristics based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. It also provides a standardized experimental protocol for acquiring such data.

Predicted ¹H NMR and ¹³C NMR Spectra

The chemical structure of this compound suggests a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to exhibit a complex splitting pattern due to the coupling of the three aromatic protons. The methoxy and acetyl groups should each produce a singlet. In the ¹³C NMR spectrum, distinct signals are anticipated for each of the nine carbon atoms, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Data Presentation

To facilitate the analysis and comparison of the NMR data once obtained, the following structured tables are recommended for summarizing the quantitative information.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is to be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is to be used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are to be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are to be referenced to the internal TMS standard.

Visualization of Molecular Structure and NMR Correlations

A graphical representation of the molecule and the expected NMR correlations can aid in the interpretation of the spectral data. The following DOT script generates a diagram of the chemical structure of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(2-Methoxy-4-nitrophenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: an aromatic ketone, a nitro group, a methoxy group, and a substituted benzene ring. The predicted key spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretch (methyl from methoxy and acetyl) |

| ~1690-1685 | Strong | C=O stretch (aromatic ketone)[1][2] |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1530-1500 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350-1330 | Strong | N-O symmetric stretch (nitro group) |

| ~1270-1240 | Strong | C-O stretch (aryl ether from methoxy) |

| ~1030-1020 | Medium | C-O stretch (methyl ether from methoxy) |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

Key Spectral Interpretations

The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring influences the electronic environment of the carbonyl group.[3] Conjugation of the ketone with the aromatic ring is expected to lower the C=O stretching frequency to the 1685–1690 cm⁻¹ range.[1][2] The nitro group will exhibit two strong, characteristic stretching vibrations corresponding to its asymmetric and symmetric modes. The methoxy group will be identifiable by its C-O stretching vibrations.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound (1-2 mg), Potassium Bromide (KBr, IR grade, ~200 mg), agate mortar and pestle, hydraulic press with pellet die.

-

Procedure:

-

Thoroughly dry the KBr at 110°C for 2-4 hours to remove any moisture.

-

Place a small amount of KBr in the agate mortar and grind to a fine powder.

-

Add 1-2 mg of the solid this compound sample to the mortar.

-

Grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Transfer the powder to the pellet die.

-

Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

2. Instrumentation and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Data Processing and Analysis

-

Perform a baseline correction on the final spectrum if necessary.

-

Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Logical Workflow of IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the infrared spectrum of this compound.

Caption: Workflow for IR Spectral Analysis of this compound.

References

Mass Spectrometry Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines experimental protocols, predicted fragmentation patterns, and data interpretation strategies relevant to the analysis of this and structurally similar compounds.

Introduction

This compound is an aromatic ketone containing both a methoxy and a nitro functional group. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. This guide focuses on Electron Ionization (EI) mass spectrometry, a common and informative technique for the analysis of relatively volatile and thermally stable small organic molecules.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pathway can be predicted based on the established fragmentation patterns of acetophenones, aromatic nitro compounds, and methoxy-substituted aromatic rings.

The molecular weight of this compound (C₉H₉NO₄) is 195.17 g/mol . The molecular ion peak (M⁺˙) is therefore expected at m/z 195.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Description of Neutral Loss |

| 195 | [M]⁺˙ | [C₉H₉NO₄]⁺˙ | Molecular Ion |

| 180 | [M - CH₃]⁺ | [C₈H₆NO₄]⁺ | Loss of a methyl radical from the methoxy or acetyl group |

| 165 | [M - NO]⁺ | [C₉H₉O₃]⁺ | Loss of nitric oxide |

| 153 | [M - CH₂O]⁺˙ | [C₈H₇NO₃]⁺˙ | Loss of formaldehyde from the methoxy group |

| 150 | [M - NO₂ - H]⁺ | [C₉H₈O₂]⁺ | Loss of a nitro group and a hydrogen atom |

| 149 | [M - NO₂]⁺ | [C₉H₉O₂]⁺ | Loss of a nitro group |

| 135 | [M - CH₃CO]⁺ | [C₈H₆NO₃]⁺ | α-cleavage, loss of the acetyl radical |

| 123 | [M - NO₂ - C₂H₂]⁺ | [C₇H₇O₂]⁺ | Loss of a nitro group followed by loss of acetylene |

| 108 | [C₇H₆O]⁺˙ | [C₇H₆O]⁺˙ | Further fragmentation of the aromatic ring |

The fragmentation is expected to be initiated by the ionization of the molecule, likely by removing an electron from the oxygen of the carbonyl group or the nitro group. Subsequent cleavages will be dictated by the stability of the resulting fragments and neutral losses. Common fragmentation pathways for aromatic nitro compounds include the loss of NO and NO₂. Acetophenones typically undergo α-cleavage with the loss of the acetyl group.

Experimental Protocols

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectra and to protect the instrument from contamination.

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the GC column and should not interfere with the analysis.

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent. The optimal concentration may need to be determined empirically to avoid detector saturation.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1 (can be adjusted based on sample concentration)

-

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

Mass Spectrometer:

Diagrams

The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow for the mass spectrometry analysis.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General workflow for GC-MS analysis of small organic molecules.

Conclusion

The mass spectrometry analysis of this compound, guided by the principles of electron ionization and an understanding of the fragmentation of related structures, provides a powerful tool for its characterization. The predicted fragmentation pattern, centered around losses of methyl, nitro, and acetyl groups, offers a clear roadmap for the interpretation of experimental data. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and its analogues in a research or drug development setting.

References

Technical Guide: Determining the Solubility Profile of 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to determining the solubility of the compound 1-(2-Methoxy-4-nitrophenyl)ethanone in a range of common laboratory solvents. While a direct search of existing literature did not yield specific quantitative solubility data for this compound, this document provides standardized experimental protocols and a framework for generating and presenting this critical physicochemical property. Understanding the solubility of a compound is a cornerstone of drug development and chemical research, influencing formulation, bioavailability, and purification strategies.

Introduction

This compound is an organic compound whose physicochemical properties, including solubility, are not widely documented in publicly available databases. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that impacts its behavior in various chemical and biological systems. This guide provides the necessary methodologies to enable researchers to systematically determine the solubility of this compound in a variety of solvents.

Data Presentation: A Framework for Solubility Profiling

Following the experimental determination of solubility, data should be meticulously organized to facilitate analysis and comparison. The following table provides a recommended structure for presenting the quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Water | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Methanol | 25 | Gravimetric | |||

| Acetone | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | |||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | |||

| Toluene | 25 | Gravimetric | |||

| Isopropanol | 25 | Gravimetric | |||

| Acetonitrile | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound in various solvents. These methods are based on established laboratory techniques.[1][2][3][4]

Qualitative Solubility Assessment

This initial test provides a rapid, non-quantitative assessment of solubility.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add 0.75 mL of the selected solvent in small portions.[2]

-

After each addition, vigorously shake or vortex the test tube for 60 seconds.[1]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should be noted.

-

This can be followed by acid-base solubility tests using 5% NaOH, 5% NaHCO3, and 5% HCl to identify potential acidic or basic functional groups that could influence solubility.[2][3]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.[4]

Materials:

-

This compound

-

A selection of solvents

-

Screw-capped vials

-

Constant temperature bath with agitation (e.g., orbital shaker)

-

Analytical balance

-

Filter apparatus (e.g., syringe filters or fritted funnel)

-

Oven or vacuum oven

Procedure:

-

Weigh out an amount of this compound that is known to be in excess of its solubility limit and place it into a screw-capped vial.[4]

-

Add a known volume or mass of the desired solvent to the vial.[4]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period to allow the solution to reach equilibrium. This may take several hours to days.[4]

-

Once equilibrium is reached, allow the excess solid to settle.

-

Carefully filter a known volume of the supernatant through a pre-weighed filter to remove any undissolved solid.[4]

-

Evaporate the solvent from the filtered solution in a pre-weighed container. A vacuum oven can be used to drive off the solvent completely.[4]

-

Weigh the container with the dried residue.

-

Calculate the mass of the dissolved solid and determine the solubility in g/100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of an organic compound.

This guide provides a robust framework for researchers to systematically determine and report the solubility of this compound. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Potential Biological Activity of 1-(2-Methoxy-4-nitrophenyl)ethanone

Disclaimer: No direct experimental data on the biological activity of 1-(2-Methoxy-4-nitrophenyl)ethanone was found in the public domain at the time of this writing. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the documented activities of structurally related compounds, including positional isomers and molecules sharing key functional groups. The information herein is intended for research and informational purposes only and should not be interpreted as a factual representation of the biological profile of this compound.

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound this compound. Due to the absence of direct studies on this molecule, this paper extrapolates potential activities from structurally similar compounds, including positional isomers like 1-(4-methoxy-3-nitrophenyl)ethanone and related chalcones. The primary focus is on potential antimicrobial and cytotoxic activities, drawing parallels from the structure-activity relationships of these analogs.

Chemical Structure and Properties

This compound is an aromatic ketone with a molecular formula of C₉H₉NO₄. Its structure features a benzene ring substituted with a methoxy group at position 2, a nitro group at position 4, and an acetyl group at position 1. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the aromatic ring suggests a potential for diverse chemical reactivity and biological interactions.

Potential Antimicrobial Activity

While no specific antimicrobial data exists for this compound, studies on related methoxy- and nitro-substituted acetophenones and their derivatives suggest a potential for antibacterial and antifungal properties.

Research on various acetophenone derivatives has indicated that the presence and position of a methoxy group can influence antimicrobial efficacy. For instance, some studies have shown that methoxy-substituted chalcones, derived from acetophenones, exhibit significant antibacterial and antifungal activities. The methoxy group is thought to contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

The nitro group is a well-known pharmacophore that can be found in several antimicrobial agents. Its electron-withdrawing nature can contribute to the generation of reactive nitrogen species, which can induce oxidative stress and damage microbial DNA, proteins, and lipids.

A study on 4-nitro-4'-methoxy chalcone, which shares the nitro and methoxy-phenyl functionalities, demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli. The inhibition was more pronounced against E. coli, suggesting a potential for activity against Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of a Structurally Related Chalcone [1]

| Compound | Test Organism | Zone of Inhibition (mm) |

| 4-nitro-4'-methoxy chalcone | Staphylococcus aureus | 9.57 |

| 4-nitro-4'-methoxy chalcone | Escherichia coli | 12.46 |

A standard method to assess the antibacterial activity of a compound like this compound would be the agar well diffusion method.

Agar Well Diffusion Assay Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Potential Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines can be inferred from studies on other substituted acetophenones and related structures. The combination of methoxy and nitro groups can lead to complex interactions with cellular pathways.

Studies on various chalcones and other flavonoids have shown that the substitution pattern on the aromatic rings significantly influences their cytotoxic effects. Methoxy groups have been shown to enhance cytotoxic activity in some cancer cell lines. Similarly, the nitro group can contribute to cytotoxicity through various mechanisms, including the induction of apoptosis.

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Cell Viability Assay Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Potential Signaling Pathways and Mechanisms of Action

Based on the functional groups present in this compound, several potential mechanisms of action and signaling pathway interactions can be hypothesized.

The presence of the nitroaromatic moiety suggests a potential to interfere with cellular redox balance, possibly leading to the activation of stress-response pathways such as the Nrf2/ARE pathway. The compound might also interact with key signaling proteins, such as kinases or transcription factors, although specific targets cannot be identified without experimental data.

Caption: Hypothetical mechanism of action for this compound.

To elucidate the potential mechanism of action, a series of experiments would be necessary.

Caption: Experimental workflow for investigating the mechanism of action.

Conclusion

While there is a clear lack of direct biological data for this compound, the analysis of its structural analogs provides a basis for hypothesizing its potential as a bioactive molecule. The presence of methoxy and nitro functional groups suggests that it may exhibit antimicrobial and cytotoxic properties. Further experimental validation is essential to confirm these potential activities and to elucidate the underlying mechanisms of action. This guide serves as a foundational document to encourage and direct future research on this compound.

References

An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(2-Methoxy-4-nitrophenyl)ethanone (CAS No. 90564-14-0), a substituted nitroaromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this guide also presents a thorough analysis of its closely related isomer, 1-(4-methoxy-3-nitrophenyl)ethanone, to offer valuable context for researchers. The guide covers potential synthetic routes, physicochemical properties, and a discussion of the potential biological activities based on the known pharmacology of related nitroaromatic and acetophenone compounds. All quantitative data is summarized in structured tables, and proposed experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a member of the nitroacetophenone class of organic compounds, characterized by a phenyl ring substituted with a methoxy group, a nitro group, and an ethanone moiety. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the available literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known:

| Property | Value | Source |

| CAS Number | 90564-14-0 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₄ | [3][4] |

| Molecular Weight | 195.17 g/mol | |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OC | N/A |

| InChI Key | N/A | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Synthesis of this compound

-

Pathway A: Friedel-Crafts acylation of 3-nitroanisole.

-

Pathway B: Nitration of 2-methoxyacetophenone.

Proposed Synthetic Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[5][6] In this proposed pathway, 3-nitroanisole would be acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group is an ortho-, para-director, and the nitro group is a meta-director. In 3-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce the substitution at the C2, C4, and C6 positions. The steric hindrance at the C2 position between the two substituents might favor acylation at the C4 or C6 position.

Proposed Synthetic Pathway B: Nitration of 2-Methoxyacetophenone

Alternatively, the target compound could be synthesized by the nitration of 2-methoxyacetophenone.[7] The methoxy group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. In 2-methoxyacetophenone, the positions para to the methoxy group (C4) and ortho (C6) are activated. The position meta to the acetyl group is C5. The strong directing effect of the methoxy group would likely dominate, leading to nitration primarily at the C4 and C6 positions.[8][9] Separation of the resulting isomers would be necessary.

Spectroscopic Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For research purposes, it is recommended to perform full spectral analysis upon synthesis and purification of the compound.

A Closely Related Isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone

In contrast to the target compound, more information is available for its isomer, 1-(4-methoxy-3-nitrophenyl)ethanone (CAS No. 6277-38-9).

Physicochemical Properties of 1-(4-Methoxy-3-nitrophenyl)ethanone

| Property | Value | Source |

| CAS Number | 6277-38-9 | [10][11][12][13] |

| Molecular Formula | C₉H₉NO₄ | [10] |

| Molecular Weight | 195.17 g/mol | [10] |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | [13] |

| Solubility | Not Reported | N/A |

Spectroscopic Data of 1-(4-Methoxy-3-nitrophenyl)ethanone

Some spectral information for this isomer is available in public databases.

| Technique | Data | Source |

| ¹H NMR | Data available in the NIST WebBook | [10] |

| ¹³C NMR | Data available from SpringerMaterials | [10] |

| FTIR | KBr Wafer spectrum available from SpectraBase | [10] |

| Mass Spectrometry | Data available in the NIST Mass Spectrometry Data Center | [10] |

Potential Biological Activities: A Contextual Overview

While there is no direct biological data for this compound, the biological activities of related nitro compounds and acetophenone derivatives have been studied, providing a basis for predicting its potential pharmacological relevance.

Biological Activities of Nitro Compounds

Nitroaromatic compounds are known to exhibit a wide range of biological activities.[14][15] The nitro group can act as both a pharmacophore and a toxicophore.[14] Its presence can lead to a variety of biological effects, including:

-

Antimicrobial Activity: Many nitro compounds display antibacterial and antifungal properties.[14][15] This is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other cellular components.[14]

-

Anticancer Activity: Certain nitroaromatic compounds have been investigated for their potential as anticancer agents.[16] Their mechanism of action can involve the induction of oxidative stress in cancer cells.

-

Anti-inflammatory Activity: Some nitro-containing chalcones have shown anti-inflammatory properties.[17]

Biological Activities of Methoxy-Substituted Acetophenones

Acetophenone derivatives, particularly those with hydroxyl and methoxy substitutions, are found in various plant species and have been reported to possess a range of pharmacological activities.[18] These include:

-

Anti-inflammatory Effects: 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[19]

-

Anticancer Properties: Certain methoxyacetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[19]

-

Enzyme Inhibition: Some substituted acetophenones exhibit inhibitory activity against enzymes like α-amylase, collagenase, and aldose reductase, suggesting potential applications in managing diabetes.[19]

Given these activities of related compounds, this compound could be a candidate for screening in antimicrobial, anticancer, and anti-inflammatory assays.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of detailed, publicly available scientific literature on its synthesis, characterization, and biological activity. This guide has outlined plausible synthetic routes and provided a contextual overview of its potential biological relevance by examining its structural analogs. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to pursue its synthesis and to conduct thorough spectroscopic and biological evaluations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1- (2-метокси-4-нитрофенил) этанон | 90564-14-0 [m.chemicalbook.com]

- 4. This compound | 90564-14-0 [amp.chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chegg.com [chegg.com]

- 9. scispace.com [scispace.com]

- 10. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 1-(4-methoxy-3-nitrophenyl)ethanone (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 12. 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 6277-38-9|1-(4-Methoxy-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1-(2-Methoxy-4-nitrophenyl)ethanone. This nitroaromatic aryl ketone is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. This document details the historical context of its first synthesis, evolution of its preparative methods, and its key physicochemical and spectroscopic properties. Experimental protocols for its synthesis are provided, along with graphical representations of the synthetic pathways.

Introduction

This compound, also known as 2-methoxy-4-nitroacetophenone, is an organic compound belonging to the class of aryl ketones and nitroaromatics. Its chemical structure, featuring a methoxy group and a nitro group on the aromatic ring, imparts unique reactivity, making it a versatile building block in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" electronic system, influencing the regioselectivity of further chemical transformations.

This guide aims to be a centralized resource for researchers, providing detailed information on the synthesis and properties of this important chemical intermediate.

Discovery and Historical Context

While a definitive singular "discovery" of this compound in the manner of a natural product is not applicable, its history is rooted in the development of synthetic organic chemistry. The synthesis of this and similar compounds emerged from the foundational work on electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation and nitration, established in the late 19th and early 20th centuries.

The primary motivation for the synthesis of such substituted acetophenones has historically been their utility as precursors for more complex molecules. Researchers involved in the synthesis of dyes, pharmaceuticals, and other fine chemicals would have prepared this compound as a stepping stone to their target structures. While the exact first synthesis is not prominently documented in readily available literature, its preparation follows well-established and classical organic chemistry principles. The synthesis of related compounds, such as various nitroacetophenones, has been described in the chemical literature for over a century, indicating that the synthesis of this compound would have been a logical extension of this work.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through a two-step process involving Friedel-Crafts acylation followed by a regioselective nitration.[1]

General Synthetic Pathway

The logical synthetic route to this compound involves two key transformations:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto a methoxy-substituted benzene ring.

-

Nitration: Introduction of a nitro group onto the resulting acetophenone derivative.

The order of these steps is crucial for achieving the desired isomer. Starting with anisole (methoxybenzene), Friedel-Crafts acylation with acetyl chloride or acetic anhydride yields a mixture of ortho- and para-methoxyacetophenone. Separation of the desired ortho-isomer, 2-methoxyacetophenone, followed by nitration, would be a possible, though potentially low-yielding, route.

A more common and regioselective approach involves the nitration of a precursor that directs the incoming nitro group to the desired position.

Figure 1: General synthetic pathway for this compound.

Detailed Experimental Protocols

3.2.1. Synthesis of 2-Methoxyacetophenone (Friedel-Crafts Acylation of Anisole)

This procedure is adapted from standard methods for Friedel-Crafts acylation.

-

Materials:

-

Anisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add acetyl chloride.

-

After the formation of the acylium ion complex, add anisole dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate 2-methoxyacetophenone.

-

3.2.2. Synthesis of this compound (Nitration of 2-Methoxyacetophenone)

This procedure is a general method for the nitration of an activated aromatic ring.

-

Materials:

-

2-Methoxyacetophenone

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2-methoxyacetophenone in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Yellowish crystalline powder |

| Melting Point | 97-100 °C (for the related 4-methoxy-3-nitroacetophenone) |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. |

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (3H, complex multiplet), Methoxy protons (3H, singlet, ~3.9-4.1 ppm), Acetyl protons (3H, singlet, ~2.5-2.7 ppm) |

| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (multiple signals in the aromatic region), Methoxy carbon (~55-60 ppm), Acetyl carbon (~25-30 ppm) |

| IR (Infrared) | C=O stretch (~1680-1700 cm⁻¹), NO₂ asymmetric stretch (~1520-1540 cm⁻¹), NO₂ symmetric stretch (~1340-1360 cm⁻¹), C-O stretch (~1250-1270 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 195. Fragments corresponding to the loss of CH₃, COCH₃, NO₂, and other characteristic fragments. |

Applications in Research and Development

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, including:

-

Pharmaceutical Intermediates: The nitro group can be reduced to an amine, which can then be further functionalized to create a wide range of bioactive compounds. The ketone functionality can also be a handle for various chemical transformations.

-

Heterocyclic Compounds: It is a precursor for the synthesis of indoles, quinolines, and other heterocyclic systems that are prevalent in medicinal chemistry.

-

Dyes and Pigments: The nitroaromatic structure is a common feature in chromophores.

Conclusion

This compound is a synthetically important molecule with a history intertwined with the development of fundamental organic reactions. While its initial synthesis is not prominently documented, its preparation relies on well-established and robust chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further research into historical chemical archives may yet uncover the original report of this versatile compound.

References

Methodological & Application

Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone from 3-methoxyacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from 3-methoxyacetophenone. The synthesis involves a regioselective nitration reaction, a cornerstone of electrophilic aromatic substitution.

Introduction

The synthesis of this compound from 3-methoxyacetophenone is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. This increases the electron density at the positions ortho (2- and 6-) and para (4-) to the methoxy group, making them more susceptible to electrophilic attack.

Conversely, the acetyl group is a deactivating group and a meta-director. It withdraws electron density from the ring, thereby decreasing its reactivity towards electrophiles, particularly at the ortho and para positions relative to itself.

In the case of 3-methoxyacetophenone, the methoxy group at position 3 directs incoming electrophiles to the 2-, 4-, and 6-positions. The acetyl group at position 1 directs to the 5-position (meta). The desired product, this compound, requires the introduction of a nitro group at the 4-position. This position is ortho to the strongly activating methoxy group and meta to the deactivating acetyl group, making it a favored position for substitution.

Reaction Scheme

Caption: Reaction scheme for the nitration of 3-methoxyacetophenone.

Experimental Protocol

This protocol is a general guideline based on established nitration procedures for similar aromatic compounds. Optimization may be required to achieve the desired yield and purity.

Materials:

-

3-Methoxyacetophenone

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyacetophenone (10.0 g, 66.6 mmol) in dichloromethane (50 mL). Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0 °C and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Colorless to pale yellow liquid |

| This compound | C₉H₉NO₄ | 195.18 | Yellow solid |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Scale | 10.0 g of 3-methoxyacetophenone |

| Nitrating Agent | HNO₃ / H₂SO₄ |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 60-70% (after purification) |

| Purity (by HPLC/NMR) | >98% |

Logical Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is poured onto ice.

This detailed application note and protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for a safe and efficient synthesis.

Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The method involves the electrophilic nitration of 2-methoxyacetophenone using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. While the methoxy group is an ortho, para-directing activator and the acetyl group is a meta-directing deactivator, careful control of the reaction conditions can favor the formation of the 4-nitro isomer. This protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

Aromatic nitro compounds are essential building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic chemistry. The regiochemical outcome of such reactions is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of 2-methoxyacetophenone, the interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing acetyl group presents a challenge in achieving selective nitration at the desired position. This application note details a laboratory-scale procedure for the nitration of 2-methoxyacetophenone, with a focus on obtaining this compound.

Experimental Protocol

Materials:

-

2-methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyacetophenone (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to a temperature of -10 °C to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

-